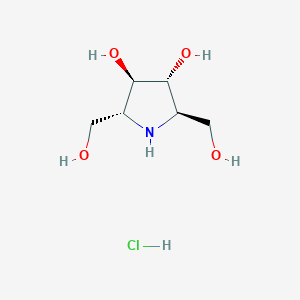
2,5-Dideoxy-2,5-imino-D-mannitol hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dideoxy-2,5-imino-D-mannitol hcl is a useful research compound. Its molecular formula is C6H14ClNO4 and its molecular weight is 199.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
1.1 Antiviral Activity
DMDP has been identified as a potent antiviral agent. It inhibits viral replication by targeting viral DNA polymerase, making it a candidate for developing antiviral therapies. Research indicates that it effectively reduces viral loads in infected cells, suggesting its potential for treating viral infections .
1.2 Enzyme Inhibition
DMDP and its derivatives are recognized for their ability to inhibit beta-glucosidase enzymes. These compounds have been shown to act as reversible glycosidase inhibitors with nanomolar potency against beta-glucosidase from Agrobacterium sp. This property makes them valuable in studying glycosidase-related metabolic pathways and diseases .
Biochemical Research
2.1 Glycobiology Tools
Over the past twenty-five years, DMDP has emerged as a crucial tool in glycobiology. Its structural features allow researchers to explore carbohydrate interactions and enzyme mechanisms in various biological systems. The compound's ability to mimic natural substrates provides insights into glycosylation processes and their implications in health and disease .
2.2 Synthesis of Derivatives
DMDP serves as a precursor for synthesizing novel polyhydroxypyrrolidine derivatives. These derivatives can be tailored for specific biochemical applications, enhancing the versatility of DMDP in research settings .
Case Studies and Research Findings
Safety and Regulatory Information
DMDP is classified with certain safety warnings, including skin and eye irritation risks . Researchers must adhere to safety protocols when handling this compound to mitigate any hazards associated with its use.
Propriétés
Formule moléculaire |
C6H14ClNO4 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |
Clé InChI |
ASOISZHLRDHELT-MVNLRXSJSA-N |
SMILES |
C(C1C(C(C(N1)CO)O)O)O.Cl |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl |
SMILES canonique |
C(C1C(C(C(N1)CO)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















